molecular formula C5H8ClN3O2 B13668961 Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B13668961
M. Wt: 177.59 g/mol
InChI Key: AUGOHKLGAPRIIY-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes dissolving 1H-imidazole-4-carboxylic acid in methanol and adding sulfuric acid at 0°C. The mixture is then stirred overnight at 80°C .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are optimized for large-scale production and may include additional purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: Another imidazole derivative with similar structural features but different functional groups.

    1-Methylimidazole: Known for its use in various chemical reactions and as a catalyst.

Uniqueness

Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

methyl 5-amino-1H-imidazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-7-2-3(6)8-4;/h2H,6H2,1H3,(H,7,8);1H

InChI Key

AUGOHKLGAPRIIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N1)N.Cl

Origin of Product

United States

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